![molecular formula C16H27ClN2O B15287355 N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride CAS No. 81201-80-1](/img/structure/B15287355.png)
N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride
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Overview
Description
N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride is a synthetic organic compound It is characterized by the presence of an aminoethyl group, a dimethylethyl-substituted phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride typically involves the following steps:
Formation of the Acetamide Moiety: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the Aminoethyl Group: This step involves the alkylation of the acetamide with an appropriate ethylamine derivative.
Substitution on the Phenyl Ring: The phenyl ring is substituted with dimethylethyl and dimethyl groups through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Based on the search results, here's what is known about "N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride":
Basic Information:
- Name: N-(2-Amino-ethyl)-2-[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]acetamide Hydrochloride
- Also known as: Oxymetazoline Hydrochloride Impurity A as Hydrochloride, Oxymetazoline Related Compound A as Hydrochloride
- Molecular Formula: C16H26N2O2⋅ClH
- Molecular Weight: 314.85
- CAS Number: 1391053-50-1
Chemical Properties and Identifiers:
- IUPAC: N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide;hydrochloride
- SMILES: Cl.Cc1cc(c(O)c(C)c1CC(=O)NCCN)C(C)(C)C
- InChI: 1H, InChI=1S/C16H26N2O2.ClH/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17, /h8,20H,6-7,9,17H2,1-5H3,(H,18,19)
- N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a related compound with the molecular formula C16H26N2O and molecular weight of 262.39 g/mol . Its SMILES notation is CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C .
Potential Applications and Research Context:
- Impurity Standard: It is sold as a high-quality reference standard . Specifically, it is an impurity related to Oxymetazoline Hydrochloride .
- Acne Therapeutics: It is categorized as a drug type related to acne therapeutics .
- Fluoroquinolone Activity: Fluoroquinolones, when tested against Klebsiella pneumoniae and Enterobacter aerogenes, showed that clinafloxacin exhibited greater activity than other fluoroquinolones .
Rifaximin effects: Rifaximin affects urease production in Klebsiella pneumoniae strains .
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide
- N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Sulfate
Uniqueness
N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt, which may influence its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
81201-80-1 |
---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17;/h8-9H,6-7,10,17H2,1-5H3,(H,18,19);1H |
InChI Key |
AHCKRHPXEBAWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C.Cl |
Origin of Product |
United States |
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